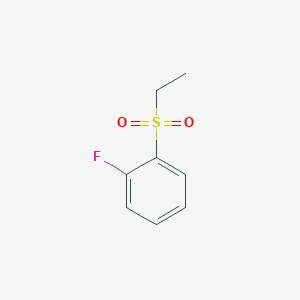

1-(Ethanesulfonyl)-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKKLXBUQRMFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718594 | |

| Record name | 1-(Ethanesulfonyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652170-25-7 | |

| Record name | 1-(Ethanesulfonyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Ethanesulfonyl 2 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-(Ethanesulfonyl)-2-fluorobenzene

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. nih.gov The structure of this compound is well-suited for this type of reaction.

The ethanesulfonyl group is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom. It deactivates the benzene (B151609) ring towards electrophilic attack but strongly activates it for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance and induction. For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. youtube.com In this compound, the sulfonyl group is ortho to the fluorine atom, providing potent activation for the displacement of the fluoride (B91410) ion.

The fluorine atom, despite being attached by a strong C-F bond, is an excellent leaving group in SNAr reactions because of its high electronegativity, which polarizes the C-F bond and facilitates the initial attack by a nucleophile. researchgate.net The rate-determining step is typically the formation of the Meisenheimer complex, and the high stability of the fluoride ion makes the subsequent loss of the leaving group facile.

A wide range of nucleophiles can be expected to displace the fluorine atom in this compound to yield various substituted derivatives. These reactions are typically carried out in polar aprotic solvents like DMSO or DMF and often require a base to generate the active nucleophile or neutralize the liberated acid.

Expected SNAr Reactions with Various Nucleophiles

| Nucleophile Source | Nucleophile | Product Class | Expected Product |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | MeO⁻ | Aryl Ether | 2-(Ethanesulfonyl)anisole |

| Sodium Hydroxide (NaOH) | HO⁻ | Phenol | 2-(Ethanesulfonyl)phenol |

| Ammonia (NH₃) | NH₃ | Aniline (B41778) | 2-(Ethanesulfonyl)aniline |

| Methylamine (MeNH₂) | MeNH₂ | N-Alkylaniline | 2-(Ethanesulfonyl)-N-methylaniline |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. mdpi.comorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directed metalation group (DMG) by a strong organolithium base. The DMG typically contains a heteroatom that can coordinate to the lithium ion, directing the base to a nearby proton. baranlab.org

The sulfone group is known to function as a DMG. The Lewis basic oxygen atoms of the ethanesulfonyl group in this compound can chelate with an organolithium reagent like n-butyllithium (n-BuLi). This chelation would direct the deprotonation to one of the ortho positions. Since the C2 position is occupied by fluorine, deprotonation is expected to occur exclusively at the C6 position. The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of substituents at the C6 position. This provides a regioselective alternative to electrophilic aromatic substitution. uwindsor.ca

Potential DoM Reactions and Subsequent Electrophilic Quench

| Electrophile | Reagent | Expected Product |

|---|---|---|

| Carbon Dioxide | CO₂ | 2-(Ethanesulfonyl)-6-fluorobenzoic acid |

| Iodine | I₂ | 1-(Ethanesulfonyl)-2-fluoro-6-iodobenzene |

| Dimethylformamide | DMF | 2-(Ethanesulfonyl)-6-fluorobenzaldehyde |

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The substituents already present on the ring determine the reaction's rate and regioselectivity. wikipedia.orgorganicchemistrytutor.com

This compound contains two substituents with opposing directing effects:

Fluorine (-F): A weakly deactivating group that acts as an ortho-, para-director. While it withdraws electron density through induction (-I effect), it donates electron density through resonance (+M effect). csbsju.edu

Ethanesulfonyl (-SO₂Et): A strongly deactivating group that acts as a meta-director. It withdraws electron density strongly through both induction and resonance (-I, -M effects). wou.edu

Predicted Regioselectivity in EAS Reactions

| Position | Relation to -F | Relation to -SO₂Et | Expected Reactivity |

|---|---|---|---|

| C3 | meta | meta | Favorable |

| C4 | para | ortho | Unfavorable |

| C5 | meta | meta | Favorable |

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions, if they proceed, would be expected to yield a mixture of 3- and 5-substituted products.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides has historically been more challenging due to the strength of the C-F bond. However, advances in catalyst design have enabled the use of certain activated aryl fluorides in these transformations. The presence of the strong electron-withdrawing ethanesulfonyl group ortho to the fluorine atom in this compound may facilitate the oxidative addition step in some catalytic cycles.

Suzuki Coupling: This reaction couples an organoboron compound with an organic halide. mdpi.com The coupling of aryl fluorides often requires specialized palladium catalysts with electron-rich ligands. This compound could potentially react with various aryl or vinyl boronic acids to form biaryl or stilbene derivatives, respectively.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a base and a palladium catalyst. nih.gov The reaction with aryl fluorides is less common but can be achieved under specific conditions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgsynarchive.com It is a reliable method for forming C(sp²)-C(sp) bonds and could be used to synthesize 2-(ethanesulfonyl)phenylacetylenes from this compound.

Illustrative C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd catalyst + Ligand + Base | Substituted Biaryl |

| Heck | Styrene (B11656) | Pd catalyst + Base | Substituted Stilbene |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction is known to be effective for a wide range of aryl halides and amines, and modern catalyst systems show good activity with aryl fluorides, especially electron-deficient ones. This would be a viable alternative to SNAr for synthesizing N-aryl derivatives from this compound.

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling to form C-N, C-O, or C-S bonds. wikipedia.orgorganic-chemistry.org While it often requires higher temperatures than palladium-catalyzed methods, it is particularly effective for electron-deficient aryl halides. mdpi.com This reaction could be used to couple this compound with alcohols, phenols, or amines.

Illustrative C-Heteroatom Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

|---|---|---|---|

| Buchwald-Hartwig | Aniline | Pd catalyst + Ligand + Base | Diaryl-amine |

| Buchwald-Hartwig | Phenol | Pd catalyst + Ligand + Base | Diaryl-ether |

Reactions Involving the Ethanesulfonyl Group as a Leaving Group or Activating Group.

The ethanesulfonyl group (-SO₂Et) is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This property significantly influences the reactivity of the aromatic ring to which it is attached.

As an Activating Group:

In the context of nucleophilic aromatic substitution (SNA), the ethanesulfonyl group is a strong activating group. libretexts.org It deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic attack by withdrawing electron density, thus making the ring electron-deficient and more susceptible to attack by nucleophiles. The presence of the fluorine atom, another electron-withdrawing group, further enhances this activation. masterorganicchemistry.com The ortho and para positions relative to the sulfonyl group are particularly activated. In this compound, the fluorine atom is in the ortho position, which strongly favors nucleophilic substitution at the carbon atom bearing the fluorine.

A typical reaction demonstrating the activating nature of the sulfonyl group would be the displacement of the fluoride ion by a nucleophile. For instance, reaction with a nucleophile such as an alkoxide (e.g., sodium methoxide) would be expected to proceed, yielding 1-(ethanesulfonyl)-2-methoxybenzene. The rate of this reaction is significantly faster than it would be for fluorobenzene (B45895) alone due to the presence of the activating ethanesulfonyl group. libretexts.org

As a Leaving Group:

The sulfonyl group can also function as a leaving group, particularly in palladium-catalyzed cross-coupling reactions. chemrxiv.org While less common than halides in this role, aryl sulfones can undergo oxidative addition to a low-valent palladium complex, initiating a catalytic cycle. For example, in a Suzuki-Miyaura coupling, this compound could potentially react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl product, with the ethanesulfonyl group being displaced. The efficiency of this process would depend on the specific reaction conditions, including the choice of catalyst, ligand, and base. chemrxiv.org

| Reaction Type | Role of Ethanesulfonyl Group | Potential Reactants | Expected Product |

| Nucleophilic Aromatic Substitution | Activating Group | Sodium methoxide | 1-(Ethanesulfonyl)-2-methoxybenzene |

| Suzuki-Miyaura Coupling | Leaving Group | Phenylboronic acid, Pd catalyst, base | 2-Fluoro-1,1'-biphenyl |

Spectroscopic Studies of Reaction Intermediates and Transition States.

In a typical SNAr reaction, the initial attack of a nucleophile on the aromatic ring forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this compound reacting with a nucleophile (e.g., methoxide), the formation of a Meisenheimer complex would involve the addition of the nucleophile to the carbon atom bearing the fluorine. This intermediate would be stabilized by the delocalization of the negative charge onto the electron-withdrawing ethanesulfonyl group.

Spectroscopic techniques that could be employed to study such intermediates include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide evidence for the formation of the Meisenheimer complex by showing characteristic upfield shifts for the ring protons and carbons, reflecting the increased electron density. ¹⁹F NMR would be particularly useful to monitor the environment of the fluorine atom and its eventual displacement. nih.gov

Infrared (IR) Spectroscopy: The formation of the intermediate may lead to changes in the vibrational frequencies of the sulfonyl group and the aromatic ring, which could be detected by IR spectroscopy. acs.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) could potentially be used to detect the anionic Meisenheimer complex.

Computational chemistry, specifically Density Functional Theory (DFT) calculations, can also be a powerful tool to model the structures and energies of intermediates and transition states, providing valuable insights where direct experimental observation is challenging. chemrxiv.orgnih.gov These calculations can help predict the geometries and spectroscopic properties of these transient species.

| Spectroscopic Technique | Potential Observable Changes for Meisenheimer Complex Formation |

| ¹H NMR | Upfield shift of aromatic proton signals |

| ¹³C NMR | Upfield shift of aromatic carbon signals, especially the carbon attached to the sulfonyl group |

| ¹⁹F NMR | Significant shift in the fluorine resonance upon complexation and disappearance upon substitution |

| IR Spectroscopy | Shift in the S=O stretching frequencies |

| Mass Spectrometry | Detection of the anionic intermediate |

Detailed Mechanistic Elucidation of Key Transformations.

The key transformation for this compound, given its structure, is nucleophilic aromatic substitution (SNAr). The mechanism of SNAr reactions has been a subject of detailed investigation, with two primary pathways considered: a stepwise mechanism involving a discrete Meisenheimer intermediate, and a concerted mechanism. springernature.comrsc.org

Stepwise SNAr Mechanism:

The traditional and widely accepted mechanism for SNAr reactions proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex. This step is typically the rate-determining step. libretexts.org The strong electron-withdrawing capacity of the ortho-ethanesulfonyl group is crucial for stabilizing the negative charge in this intermediate.

Elimination of the leaving group: The leaving group (fluoride ion) departs, and the aromaticity of the ring is restored, yielding the final substitution product.

Concerted SNAr Mechanism:

Recent studies, employing kinetic isotope effects and computational methods, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group. springernature.com This is more likely to occur with very good leaving groups and highly activated substrates. Given that fluoride is a relatively poor leaving group in many contexts, but its departure is facilitated in SNAr by the high activation of the ring, the exact mechanism for this compound would likely depend on the specific nucleophile and reaction conditions.

Mechanistic Investigations:

To elucidate the precise mechanism for a given reaction of this compound, several experimental and computational approaches could be utilized:

Kinetic Studies: Measuring the reaction rates with different nucleophiles and in different solvents can provide information about the nature of the transition state.

Kinetic Isotope Effects (KIEs): Measuring KIEs at the carbon undergoing substitution can help distinguish between a stepwise and a concerted mechanism. springernature.com

Computational Modeling: DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products, thereby providing a detailed picture of the reaction pathway. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Ethanesulfonyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone for the structural confirmation of 1-(Ethanesulfonyl)-2-fluorobenzene, providing intricate details about the atomic arrangement within the molecule.

¹H NMR: Proton Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and aliphatic protons. The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfonyl group are expected to resonate further downfield compared to the methyl protons (-CH₃) due to the electron-withdrawing nature of the SO₂ group.

The aromatic region of the spectrum is more complex due to the presence of the fluorine atom, which introduces additional coupling. The protons on the fluorinated benzene (B151609) ring exhibit characteristic splitting patterns. For instance, a representative ¹H NMR spectrum might show a multiplet for the aromatic protons, indicating complex spin-spin coupling between the protons and the fluorine atom.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.52 - 8.10 | m | - |

| -SO₂CH₂- | 3.28 | q | 7.4 |

| -CH₃ | 1.29 | t | 7.4 |

Note: The chemical shifts and coupling constants are illustrative and can vary slightly depending on the solvent and experimental conditions.

¹³C NMR: Carbon Chemical Shifts and Carbon-Fluorine Coupling

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbon directly bonded to the fluorine atom (C-F) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The other aromatic carbons also show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF). The carbons of the ethylsulfonyl group will also have distinct chemical shifts.

| Carbon | Chemical Shift (δ, ppm) | Carbon-Fluorine Coupling (JCF, Hz) |

| C-F | ~160 (d) | ¹JCF ≈ 250 |

| Aromatic-C | 115 - 140 | ²JCF, ³JCF |

| -SO₂CH₂- | ~55 | - |

| -CH₃ | ~7 | - |

Note: The presented values are approximate and serve for illustrative purposes.

¹⁹F NMR: Fluorine Chemical Shifts and Diagnostic Couplings

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. azom.comnih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine nucleus. colorado.edu Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons (³JFH and ⁴JFH). azom.com This coupling pattern can provide further confirmation of the substitution pattern on the benzene ring. The typical chemical shift range for aromatic fluorine compounds is between -100 and -130 ppm relative to a standard like CFCl₃. colorado.edu

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of this compound. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons. libretexts.org For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, and also between adjacent aromatic protons. researchgate.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying the connectivity across the sulfonyl group, showing correlations between the methylene protons and the ipso-carbon of the benzene ring, as well as between the aromatic protons and the carbons of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. nih.gov While less critical for a small molecule like this for general structure elucidation, it could confirm the through-space proximity of the ethyl group protons to certain aromatic protons, further solidifying the conformational arrangement. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.govnih.gov For this compound (C₈H₉FO₂S), HRMS would provide a highly accurate mass measurement of the molecular ion. chemspider.com This accurate mass allows for the unambiguous determination of the elemental formula, confirming the presence of one fluorine, one sulfur, and the specified number of carbon, hydrogen, and oxygen atoms, thereby distinguishing it from any isobaric compounds. nih.govcdc.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. frontiersin.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Strong absorptions in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. The C-F stretching vibration would appear in the region of 1250-1020 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. frontiersin.org The symmetric stretching of the sulfonyl group often gives a strong Raman signal. Aromatic ring vibrations also typically show characteristic bands in the Raman spectrum.

Together, these spectroscopic methods provide a comprehensive and detailed picture of the molecular structure of this compound, confirming its identity and providing a basis for understanding its chemical properties and reactivity.

Lack of Publicly Available Research Data for this compound Precludes Detailed Spectroscopic and Crystallographic Analysis

A comprehensive search for experimental research findings on the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature. Despite efforts to locate detailed spectroscopic and crystallographic data, no dedicated studies detailing the empirical characterization of this specific molecule were identified. Consequently, a thorough analysis as outlined for a detailed article on its spectroscopic and advanced structural elucidation is not possible at this time.

Similarly, the search for X-ray crystallography data, which would provide definitive insights into the solid-state molecular conformation and intermolecular interactions of this compound, did not return any relevant studies. The determination of a crystal structure is crucial for understanding how the molecule arranges itself in a crystalline lattice and the nature of the non-covalent interactions that govern its packing. Without this information, a critical aspect of its structural chemistry cannot be discussed.

Computational and Theoretical Investigations of 1 Ethanesulfonyl 2 Fluorobenzene

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of organic molecules with a good balance between accuracy and computational cost. For 1-(Ethanesulfonyl)-2-fluorobenzene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to find the lowest energy conformation.

The geometry optimization would reveal the spatial arrangement of the ethoxy group and the fluorine atom relative to the benzene (B151609) ring. The interaction between the sulfonyl group and the ortho-fluorine atom would be of particular interest, as it could lead to steric hindrance and influence the orientation of the ethoxy group. The key structural parameters, including bond lengths and angles, can be predicted. Based on studies of similar aryl sulfones, the C-S and S-O bond lengths are expected to be consistent with those in other sulfonyl-containing compounds. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-S Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.45 Å |

| S-C(ethyl) Bond Length | ~1.80 Å |

| C-C(aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-S-C Bond Angle | ~104° |

| O-S-O Bond Angle | ~120° |

Note: These values are estimations based on computational data for fluorobenzene (B45895) and aryl sulfones and are not direct experimental or calculated values for this compound.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a more rigorous, though computationally intensive, approach to understanding the electronic structure. ias.ac.inrsc.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the geometry and electronic properties. acs.org

These calculations would provide a detailed description of the electron distribution within the molecule, highlighting the influence of the electron-withdrawing sulfonyl group and the electronegative fluorine atom on the aromatic ring. The results would be crucial for understanding the molecule's reactivity and spectroscopic properties. ias.ac.in

Analysis of Electronic Properties and Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orglibretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the sulfonyl oxygen atoms. The LUMO is likely to be centered on the benzene ring and the sulfonyl group, indicating that these are the regions most susceptible to nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of both the ethoxy and fluoro substituents would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Properties for this compound (Based on Analogy)

| Property | Predicted Value |

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

| Ionization Potential | ~ 8.5 eV |

| Electron Affinity | ~ 1.5 eV |

Note: These are estimated values based on trends observed in computational studies of substituted benzenes and aryl sulfones.

Electrostatic Potential Surface Analysis and Charge Distribution

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the surface of a molecule. nih.govresearchgate.netucsb.edumdpi.com For this compound, the ESP map would show regions of negative potential (electron-rich) and positive potential (electron-poor).

The areas around the highly electronegative oxygen and fluorine atoms would exhibit a negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the benzene ring and the ethyl group would show a positive potential. The carbon atom attached to the fluorine (ipso-carbon) is also expected to have a significant positive character due to the inductive effect of the fluorine atom. walisongo.ac.id This information is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification. rsc.org

For this compound, DFT calculations can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.orgresearchtrends.netnumberanalytics.comnih.govscholaris.ca The calculated chemical shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the sulfonyl group and the fluorine atom. The predicted ¹⁹F NMR chemical shift would be a key identifier for this compound. rsc.orgscholaris.ca

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. The characteristic stretching frequencies for the S=O, C-F, and C-S bonds would be predicted and could be compared with an experimental IR spectrum to confirm the compound's identity and structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals (Illustrative) |

| ¹H NMR | Aromatic protons: δ 7.2-8.0 ppm; Ethyl protons: quartet ~3.2 ppm, triplet ~1.3 ppm |

| ¹³C NMR | Aromatic carbons: δ 120-160 ppm (C-F carbon highly deshielded); Ethyl carbons: ~50 ppm, ~15 ppm |

| ¹⁹F NMR | δ ~ -110 to -120 ppm (relative to CFCl₃) |

| IR Spectroscopy | S=O stretch: ~1350 cm⁻¹ and ~1160 cm⁻¹; C-F stretch: ~1250 cm⁻¹ |

Note: These are illustrative predictions based on known ranges for similar functional groups and are not from direct calculations on the title compound.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies to predict the feasibility and selectivity of a reaction. nih.govlibretexts.orgnih.govbyjus.com

A key transformation for this molecule would be nucleophilic aromatic substitution (SNA_r_), where a nucleophile displaces the fluorine atom. libretexts.orgbyjus.com The presence of the strong electron-withdrawing sulfonyl group ortho to the fluorine atom is expected to activate the ring for such a reaction. Computational modeling could be used to compare the activation energies for nucleophilic attack at the fluorine-bearing carbon versus other positions on the ring, thus predicting the regioselectivity of the reaction. nih.govnih.gov The modeling of the reaction pathway would involve locating the Meisenheimer complex intermediate and the transition states leading to and from it. nih.gov

Influence of Fluorine and Sulfonyl Groups on Aromaticity and Reactivity

The aromaticity of the benzene ring in this compound is modulated by the competing electronic effects of the fluorine atom and the ethanesulfonyl group. Aromaticity, a key concept in understanding the stability and reactivity of cyclic conjugated systems, is often quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The fluorine atom, being highly electronegative, exerts a strong -I (negative inductive) effect, withdrawing electron density from the benzene ring through the sigma bond. This effect, on its own, would tend to decrease the aromaticity of the ring. However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, a phenomenon known as the +M (mesomeric) or resonance effect. This donation can, to some extent, counteract the inductive withdrawal and can lead to a phenomenon termed "fluoromaticity," where fluorine substitution can, in some cases, enhance certain aspects of aromatic character. masterorganicchemistry.com

The ethanesulfonyl group (-SO₂Et) is a strong electron-withdrawing group, primarily due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It exerts both a strong -I effect and a -M effect, pulling electron density out of the aromatic ring. This significant withdrawal of electron density would be expected to decrease the aromaticity of the benzene ring. Studies on similar sulfonyl-substituted benzenes have shown that the sulfonyl group can influence the bond lengths and electronic distribution within the ring. msu.edu

The interplay of these two substituents in an ortho position creates a complex electronic environment. The strong electron-withdrawing nature of the ethanesulfonyl group likely dominates, leading to a net decrease in the electron density of the aromatic ring compared to benzene. This would be reflected in calculated aromaticity indices.

Hypothetical Data Based on General Principles:

Without specific computational data, we can hypothesize the expected trends in a data table format. These values are for illustrative purposes and are not based on actual calculations for this compound.

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene (Reference) | 1.00 | -7.0 to -10.0 | -10.0 to -13.0 |

| Fluorobenzene | ~0.99 | Slightly less negative than benzene | Slightly less negative than benzene |

| (Methylsulfonyl)benzene | <0.99 | Less negative than benzene | Less negative than benzene |

| This compound | <0.99 | Expected to be significantly less negative than benzene | Expected to be significantly less negative than benzene |

Reactivity:

The decreased electron density in the aromatic ring of this compound significantly impacts its reactivity, particularly in electrophilic aromatic substitution reactions. The combined electron-withdrawing power of the fluorine and ethanesulfonyl groups deactivates the ring towards attack by electrophiles.

The directing effect of these substituents is also crucial. The fluorine atom is an ortho, para-director, while the sulfonyl group is a meta-director. In a disubstituted system like this, the directing effects can be complex and are often governed by the stronger directing group and steric hindrance. Computational methods such as the analysis of Fukui functions and electrostatic potential maps would be necessary to predict the most likely sites for electrophilic or nucleophilic attack.

Advanced Applications of 1 Ethanesulfonyl 2 Fluorobenzene As a Synthetic Building Block

Incorporation into Complex Organic Architectures

The strategic placement of both a fluorine atom and an ethanesulfonyl group on an aromatic ring makes 1-(Ethanesulfonyl)-2-fluorobenzene a valuable synthon for the assembly of complex organic structures. The electron-withdrawing nature of the sulfonyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the fluorine atom, while the sulfonyl group itself can be a target for subsequent chemical modifications or serve as a key structural element.

While specific, publicly documented examples of its direct incorporation into highly complex natural products or large bioactive molecules are not extensively reported, its potential is evident from the reactivity profile. The ortho-relationship of the fluoro and ethanesulfonyl groups allows for the introduction of a wide array of nucleophiles, leading to substituted benzene (B151609) derivatives that can serve as central scaffolds for further elaboration. The reactivity of the fluorine atom is a key feature, enabling the formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, thereby providing a gateway to a diverse range of more complex structures.

Role in the Synthesis of Functional Organic Materials (excluding biological/medical applications)

The unique electronic properties conferred by the fluoro and ethanesulfonyl substituents position this compound as a promising building block for functional organic materials. The high polarity and electron-deficient nature of the aromatic ring can be exploited in the design of materials with specific optoelectronic or physical properties.

Although detailed studies on the direct use of this compound in the final structure of functional materials are limited in the public domain, its derivatives are anticipated to be valuable components. For instance, following SNAr reactions, the resulting diaryl sulfones or related structures could be incorporated as electron-accepting units in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The thermal stability and electron-transporting capabilities of sulfone-containing aromatic compounds are well-documented, suggesting a potential application space for derivatives of this compound.

As a Versatile Intermediate for the Preparation of Other Fluorinated Aromatics and Heterocycles

One of the most significant applications of this compound is its role as a versatile intermediate for the synthesis of other valuable fluorinated compounds. The strategic positioning of the leaving group (fluorine) and the activating group (ethanesulfonyl) facilitates a range of transformations.

Preparation of Fluorinated Aromatics

Nucleophilic aromatic substitution is the primary pathway through which this compound is converted into other fluorinated aromatics. A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of 2-substituted ethanesulfonylbenzene derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Class |

|---|---|

| Phenoxides | Diaryl ethers |

| Anilines | Diaryl amines |

| Thiophenols | Diaryl sulfides |

| Alkoxides | Alkyl aryl ethers |

These reactions provide access to a wide range of functionalized aromatic compounds where the ethanesulfonyl group remains intact, potentially for further modification or as a key pharmacophore.

Preparation of Fluorinated Heterocycles

The reactivity of this compound also extends to the synthesis of fluorinated heterocyclic compounds. By choosing appropriate bifunctional nucleophiles, cyclization reactions can be induced to form various heterocyclic ring systems. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a fluorinated indazole, while reaction with a β-amino alcohol could yield a fluorinated benzoxazine (B1645224) derivative. The specifics of these transformations, including reaction conditions and yields, are dependent on the nature of the nucleophile and the desired heterocyclic target.

Utilisation in Regioselective Functionalization of Aromatic Systems

The substituents on this compound play a crucial role in directing the regioselectivity of further functionalization of the aromatic ring. The ethanesulfonyl group is a strong meta-director for electrophilic aromatic substitution, while the fluorine atom is an ortho, para-director, albeit a deactivating one.

In the case of electrophilic aromatic substitution on this compound, the directing effects of the two groups are in opposition. However, the powerful meta-directing influence of the sulfonyl group is generally expected to dominate, leading to substitution primarily at the positions meta to the SO₂Et group (i.e., positions 4 and 6). The fluorine atom's deactivating effect would further disfavor substitution at the positions ortho and para to it. This allows for a degree of control in the introduction of new electrophiles onto the aromatic ring.

Conversely, the fluorine atom is the primary site for nucleophilic aromatic substitution, as it is activated by the ortho-sulfonyl group. This inherent reactivity provides a reliable method for regioselective functionalization at the C2 position. The ability to selectively functionalize the aromatic ring at different positions based on the choice of reaction type (electrophilic vs. nucleophilic) underscores the utility of this compound as a versatile tool in organic synthesis.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis and Chiral Derivatives

The introduction of chirality into the structure of 1-(Ethanesulfonyl)-2-fluorobenzene opens a significant avenue for research, particularly for applications in medicinal chemistry and materials science, where stereochemistry dictates function. Chiral sulfones are recognized as valuable building blocks for bioactive molecules. researchgate.netrsc.org Future work could focus on several strategies to generate chiral derivatives.

One primary approach involves the asymmetric functionalization of the ethyl group, creating a stereocenter at the α-carbon. Methods such as the enantioselective oxidation of corresponding chiral thioethers or asymmetric conjugate additions could be explored. researchgate.net Another possibility is the synthesis and resolution of enantiomerically pure γ-fluoroalkyl β-amino sulfones, which are valuable chiral building blocks. acs.org

A more advanced concept is the design of atropisomeric derivatives. Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond. nih.govprinceton.edu By introducing a sufficiently bulky substituent at the 6-position of the benzene (B151609) ring, the rotation around the C(aryl)-S bond could be hindered, leading to stable, separable atropisomers. Studies on N-sulfonyl derivatives have demonstrated that the Ar–N(SO₂) axis can be a source of atropisomerism, suggesting the C-S axis in heavily substituted analogs of this compound is a viable research target. acs.org The development of catalytic atroposelective methods would be a key goal. researchgate.net

These chiral derivatives would be of high interest for screening as potential drug candidates, as the three-dimensional arrangement of the fluoro and ethylsulfonyl groups could lead to highly specific interactions with biological targets.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

Modern chemical synthesis is increasingly driven by the principles of green chemistry and the adoption of advanced manufacturing technologies like flow chemistry. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and potential for automation and scalability. youtube.com The synthesis of this compound or its sulfonyl fluoride (B91410) precursor could be adapted to a flow process. For instance, the fluorosulfonylation of the corresponding diazonium salt or the subsequent ethylation step could be performed in a continuous-flow system, allowing for precise control over reaction parameters and minimizing the risks associated with exothermic reactions or unstable intermediates.

Sustainable Methodologies: Future research will likely focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes:

Eco-friendly Reagents: Utilizing sources like sodium metabisulfite (B1197395) as a sulfur dioxide surrogate and greener methylating agents can reduce the environmental impact. nih.gov

Aqueous Synthesis: Developing synthetic routes that can be performed in water would be a significant step towards sustainability. The synthesis of allyl sulfones in water has been demonstrated, providing a precedent for exploring aqueous conditions for related compounds. acs.org

Alternative Solvents: Deep eutectic solvents (DES) are emerging as recyclable, biodegradable, and low-cost media for chemical reactions, including sulfonylation, and represent a promising area of investigation. rsc.org

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable, aligning with the future demands of the chemical industry.

In Situ Spectroscopic Studies for Real-time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. In situ spectroscopic techniques provide a window into a reaction as it occurs, offering real-time data without the need for sampling and quenching. For this compound, several powerful techniques could be employed.

The most compelling tool is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . The fluorine atom on the aromatic ring serves as a highly sensitive and unambiguous probe. huji.ac.il Since ¹⁹F has 100% natural abundance and a wide chemical shift range, there is little chance of signal overlap. magritek.com Real-time ¹⁹F NMR could be used to monitor the conversion of a precursor, such as 2-fluorobenzenesulfonyl fluoride, into the final product. The chemical shift of the fluorine nucleus is exquisitely sensitive to its local electronic environment, allowing researchers to track the formation of intermediates and byproducts, and to calculate reaction rates with high precision. nih.govyoutube.com

Other valuable techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can monitor the characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group.

Raman Spectroscopy: Complementary to FTIR, it is particularly useful for monitoring reactions in aqueous media.

NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information on reactants, intermediates, and products throughout the reaction.

The data gathered from these in situ studies would enable the rapid optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time) and provide fundamental insights into the reaction mechanism. nih.gov

| Technique | Monitored Moiety/Signal | Information Gained |

|---|---|---|

| ¹⁹F NMR | Chemical shift of aromatic fluorine | Precise reaction kinetics, detection of intermediates, quantification of conversion. magritek.com |

| FTIR/Raman | S=O stretching vibrations of the sulfonyl group | Real-time tracking of functional group transformation, reaction progress. nih.gov |

| ¹H NMR | Signals of the ethyl group protons | Structural confirmation of product formation, monitoring of side reactions. |

Data-Driven Approaches and Machine Learning in Predicting Reactivity and Design

Predicting Reactivity: For this compound, ML models could be developed to predict its reactivity in various transformations. By training a model on a large dataset of reactions involving sulfonyl fluorides or related compounds, it would be possible to predict the outcome and yield of reactions with a diverse library of nucleophiles or under different catalytic conditions. chemrxiv.orgchemrxiv.org This predictive power would allow researchers to prioritize experiments, saving significant time and resources. Interpretable ML models can even provide insights into the chemical features that govern reactivity, offering a deeper understanding for chemists. nih.gov

De Novo Molecular Design: Generative AI models can design novel molecules with specific, user-defined properties. nih.gov A model could be trained on libraries of known bioactive compounds or materials containing sulfone and fluoroaryl motifs. Subsequently, this model could generate new derivatives of this compound optimized for a particular purpose, such as improved binding affinity to a biological target or enhanced thermal stability. While these algorithms can produce a lot of chemically unreasonable structures, they can also suggest novel and effective scaffolds that a human chemist might not have conceived. blogspot.com

Development of Novel Catalytic Systems for Transformations Involving this compound

Catalysis is at the heart of modern organic synthesis. Future research on this compound will undoubtedly focus on developing new catalytic systems for both its synthesis and its subsequent functionalization.

Novel Synthetic Catalysts: While traditional methods for creating sulfones exist, modern catalysis offers milder and more versatile alternatives. Research could focus on applying systems like:

Palladium Catalysis: Pd-catalyzed methods for fluorosulfonylation of aryl thianthrenium salts or aryl iodides are effective for creating aryl sulfonyl fluorides. rsc.orgorganic-chemistry.org

Bismuth Catalysis: Organobismuth catalysts have been shown to convert aryl boronic acids into aryl sulfonyl fluorides with excellent functional group tolerance. organic-chemistry.org

Photoredox and Electrocatalysis: These methods use light or electricity to drive reactions under very mild conditions, offering unique reactivity pathways for C-S bond formation. researchgate.netrsc.org

Catalytic Transformations of the Product: The true synthetic utility of this compound lies in its potential for further transformation. A key area of future research will be the selective catalytic activation of the C-F bond. The C(sp²)-F bond is the strongest single bond to carbon, making its activation a significant challenge. researchgate.netresearchgate.net However, successful catalytic systems, often based on nickel or palladium, could enable cross-coupling reactions at the 2-position of the ring. chem8.org This would provide a powerful platform for the late-stage functionalization of the molecule, allowing for the introduction of a wide variety of substituents and the rapid generation of molecular diversity. nih.gov

| Catalytic Approach | Metal/System | Potential Application for this compound |

|---|---|---|

| Cross-Coupling Synthesis | Palladium, Bismuth | Efficient synthesis from precursors like boronic acids or aryl halides. organic-chemistry.org |

| Photoredox/Electrocatalysis | Iridium, Organic Dyes, Electrodes | Mild and sustainable synthesis via radical pathways. researchgate.net |

| C-F Bond Activation | Nickel, Palladium | Late-stage functionalization via cross-coupling at the 2-position. researchgate.netchem8.org |

| SuFEx Click Chemistry | Organocatalysts (e.g., HOBt) | Catalytic transformation of the sulfonyl fluoride precursor into sulfonamides/sulfamates. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(ethanesulfonyl)-2-fluorobenzene, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting 2-fluorobenzene derivatives with ethanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane) with a base like triethylamine to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of substrate to sulfonyl chloride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) improves yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., fluorobenzene ring protons at δ 7.1–7.5 ppm, ethanesulfonyl group protons at δ 1.3–1.5 ppm) .

- HPLC : High-resolution liquid chromatography (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion detection (expected m/z for : ~201.02) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate sulfonated byproducts and halogenated waste for professional treatment to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of the ethanesulfonyl and fluorine groups. Key parameters:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the aromatic ring.

- Activation Energy Barriers : Compare transition states for Suzuki-Miyaura or Ullmann coupling reactions. Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for byproducts formed during sulfonylation?

- Methodological Answer :

- Multi-Technique Analysis : Combine GC-MS and NMR to differentiate regioisomers (e.g., para vs. ortho sulfonylation).

- Isolation via Prep-HPLC : Separate byproducts using preparative chromatography (e.g., 85:15 hexane:ethyl acetate) and re-analyze isolated fractions .

Q. How does the ethanesulfonyl group influence the biological activity of fluorobenzene derivatives in medicinal chemistry studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare inhibitory potency against target enzymes (e.g., kinases) using derivatives with varied sulfonyl substituents.

- In Vitro Assays : Measure IC values in cell lines to assess cytotoxicity and selectivity. For example, sulfonyl groups enhance binding affinity via hydrogen bonding with active-site residues .

Q. What are the challenges in scaling up the synthesis of this compound for pilot-scale studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.